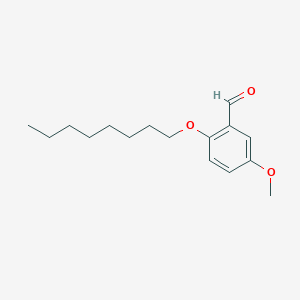
Benzaldehyde, 5-methoxy-2-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-methoxy-2-(octyloxy)- is an organic compound with the molecular formula C16H24O3. It consists of 24 hydrogen atoms, 16 carbon atoms, and 3 oxygen atoms . This compound is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and octyloxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-methoxy-2-(octyloxy)- typically involves the introduction of methoxy and octyloxy groups to the benzaldehyde core. One common method is the alkylation of 5-methoxybenzaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Benzaldehyde, 5-methoxy-2-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-methoxy-2-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methoxy-2-(octyloxy)benzoic acid.
Reduction: 5-methoxy-2-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 5-methoxy-2-(octyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-methoxy-2-(octyloxy)- involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-methoxy-:
Benzaldehyde, 2-hydroxy-5-methoxy-: Known for its antifungal properties, it has a hydroxyl group instead of an octyloxy group.
Uniqueness
Benzaldehyde, 5-methoxy-2-(octyloxy)- is unique due to the presence of both methoxy and octyloxy groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems sets it apart from other benzaldehyde derivatives .
Properties
CAS No. |
403507-39-1 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5-methoxy-2-octoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-16-10-9-15(18-2)12-14(16)13-17/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
MNUQEIMAUSYPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


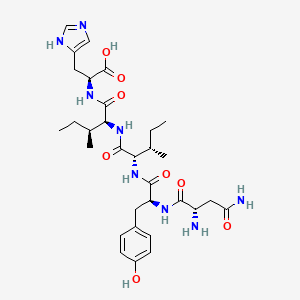
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
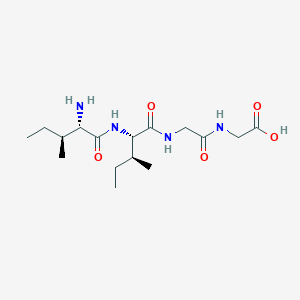
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
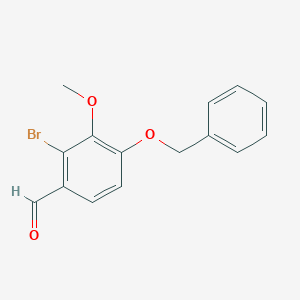
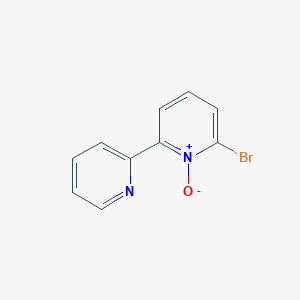
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
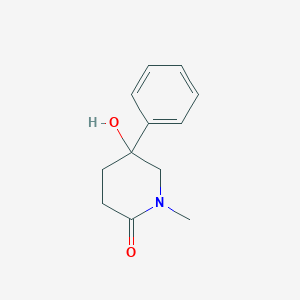

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
